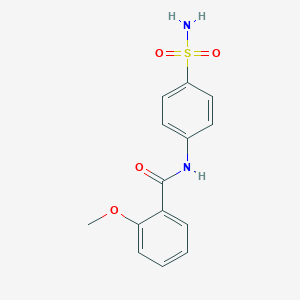
2-methoxy-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-sulfamoylphenyl)benzamide, commonly known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit the activity of carbonic anhydrase enzymes.
Wirkmechanismus
MSB works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting these enzymes, MSB can modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure in glaucoma, it has also been found to have anti-inflammatory properties and to improve blood flow in the brain. It has also been shown to inhibit the growth of cancer cells and to have anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MSB in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of these enzymes. However, one limitation is that MSB may have off-target effects on other enzymes or processes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MSB. One area of interest is the development of MSB derivatives with improved pharmacological properties. Another area is the investigation of MSB's potential use in treating other diseases such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying MSB's therapeutic effects and to optimize its dosing and administration.
Synthesemethoden
The synthesis of MSB involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MSB has been investigated for its potential use in treating various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, MSB has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In epilepsy, MSB has been found to have anticonvulsant properties, and in cancer, it has been studied for its ability to inhibit tumor growth.
Eigenschaften
Produktname |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
|---|---|
Molekularformel |
C14H14N2O4S |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
InChI-Schlüssel |
SVVKJYWVAGNOEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)